Product packaging for Gold, methyl(triethylphosphine)-(Cat. No.:CAS No. 34275-23-5)

Gold, methyl(triethylphosphine)-

Cat. No.: B14688031
CAS No.: 34275-23-5
M. Wt: 330.16 g/mol
InChI Key: YFDDOZIQXLOXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Organogold(I) Chemistry

The journey of organogold chemistry began in 1900 with the discovery of gold(I) carbide (Au2C2). encyclopedia.pub However, the field remained relatively niche for several decades. A significant advancement came with the development of ligand-supported Au(I) complexes. encyclopedia.pub The primary challenge in early organogold chemistry was the instability of the compounds, which often led to the reduction of Au(I) to metallic gold (Au(0)). encyclopedia.pubwikipedia.org The introduction of stabilizing ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), was a crucial breakthrough. encyclopedia.pubnih.gov These ligands prevent the reduction of the gold center, allowing for the isolation and study of a wide array of organogold(I) compounds. encyclopedia.pubwikipedia.org The classic method for preparing LAuR compounds (where L is a ligand and R is an organic group) involves the reaction of a gold(I) halide with a Grignard reagent. encyclopedia.pubwikipedia.org

Significance of Au(I) Methyl Complexes in Contemporary Research

Gold(I) methyl complexes, such as methyl(triethylphosphine)gold(I), are of particular interest in modern research for several reasons. The methyl group, being a simple alkyl ligand, provides a fundamental model for understanding the nature of the Au-C σ-bond without the complexities of π-bonding interactions. iucr.org These complexes serve as valuable precursors for the synthesis of other organogold compounds and are instrumental in mechanistic studies of gold-catalyzed reactions. smolecule.com Furthermore, the study of Au(I) methyl complexes contributes to the broader understanding of the properties and reactivity of d10 metal complexes, which are characterized by a linear geometry. encyclopedia.pubwikipedia.org

Positioning Methyl(triethylphosphine)gold within Gold Organometallic Chemistry

Methyl(triethylphosphine)gold(I) is a quintessential example of a stable, two-coordinate, linear Au(I) complex. encyclopedia.pubwikipedia.org Organogold compounds are predominantly found in two oxidation states: Au(I) and Au(III). encyclopedia.pubwikipedia.org Gold(I) complexes are typically 14-electron species with a linear geometry, while Au(III) complexes are generally 16-electron species with a square planar geometry. encyclopedia.pubwikipedia.org The triethylphosphine (B1216732) ligand in methyl(triethylphosphine)gold(I) is a strong σ-donating ligand that stabilizes the gold(I) center. nih.gov This stability allows for its use in various applications, from catalysis to materials science and medicinal chemistry. smolecule.comnih.govsmolecule.com The compound's reactivity and properties are a direct consequence of the interplay between the gold(I) center, the methyl group, and the triethylphosphine ligand.

Properties of Methyl(triethylphosphine)gold(I)

PropertyValue
Chemical Formula C7H18AuP
Molecular Weight 346.16 g/mol
Appearance White crystalline solid
Melting Point 158 °C (decomposes) sigmaaldrich.com
Coordination Geometry Linear encyclopedia.pubwikipedia.org

This table summarizes key properties of Methyl(triethylphosphine)gold(I).

Synthesis and Structure of Methyl(triethylphosphine)gold(I)

The synthesis of methyl(triethylphosphine)gold(I) is typically achieved through the reaction of a gold(I) halide complex with a methylating agent. A common method involves the transmetalation reaction of chloro(triethylphosphine)gold(I) with a Grignard reagent like methylmagnesium bromide or with methyllithium (B1224462). smolecule.com

The structure of methyl(triethylphosphine)gold(I) is characterized by a linear P-Au-C arrangement, which is typical for two-coordinate gold(I) complexes. encyclopedia.pubwikipedia.org X-ray crystallographic studies of the related compound, methyl(triphenylphosphine)gold(I), confirm this linear coordination with a P-Au-C bond angle of approximately 179.1°. iucr.org The Au-C bond length in this analogue is reported to be 2.124 Å, providing a benchmark for an Au-C(sp3) single bond. iucr.org

Reactivity and Applications

The reactivity of methyl(triethylphosphine)gold(I) is centered around the gold-carbon bond and the potential for ligand exchange at the gold center. It can undergo various reactions, including oxidative addition and transmetalation, making it a versatile reagent in organic synthesis.

Catalysis

Phosphine-ligated gold(I) complexes are crucial in homogeneous catalysis. encyclopedia.pub While methyl(triethylphosphine)gold(I) itself might not be the direct catalyst in many reactions, it serves as a precursor to catalytically active species. smolecule.com These catalysts are effective in a range of organic transformations, including the hydroamination and cyclization of alkynes. smolecule.com The development of such well-defined gold(I) catalysts has significantly advanced the field of gold catalysis. encyclopedia.pub

Medicinal Chemistry

Gold compounds have a long history in medicine, and modern research continues to explore their therapeutic potential. nih.govnih.gov Triethylphosphine gold complexes, in particular, have shown promise. nih.gov For instance, chloro(triethylphosphine)gold(I) has been investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells by inhibiting enzymes like thioredoxin reductase. smolecule.comrsc.org While specific studies on the medicinal applications of methyl(triethylphosphine)gold(I) are less common, the broader class of triethylphosphine gold complexes demonstrates significant biological activity. nih.gov These complexes are known to be cytotoxic to various tumor cell lines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18AuP B14688031 Gold, methyl(triethylphosphine)- CAS No. 34275-23-5

Properties

CAS No.

34275-23-5

Molecular Formula

C7H18AuP

Molecular Weight

330.16 g/mol

IUPAC Name

carbanide;gold(1+);triethylphosphane

InChI

InChI=1S/C6H15P.CH3.Au/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;1H3;/q;-1;+1

InChI Key

YFDDOZIQXLOXNS-UHFFFAOYSA-N

Canonical SMILES

[CH3-].CCP(CC)CC.[Au+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Methyl Triethylphosphine Gold

Established Synthetic Routes for Methyl(triethylphosphine)gold

The synthesis of methyl(triethylphosphine)gold typically proceeds via the reaction of a suitable gold(I) precursor with a methylating agent. The most common and well-established route involves the use of chloro(triethylphosphine)gold(I) as the starting material.

Precursor Selection and Stoichiometric Considerations

The primary precursor for the synthesis of methyl(triethylphosphine)gold is chloro(triethylphosphine)gold(I), (C₂H₅)₃PAuCl. This precursor is favored due to its stability and ease of synthesis. It can be prepared by the reaction of a gold(I) source, such as (dimethyl sulfide)gold(I) chloride, with triethylphosphine (B1216732). wikipedia.org

The methylating agent is typically an organolithium reagent, such as methyllithium (B1224462) (CH₃Li), or a Grignard reagent, like methylmagnesium bromide (CH₃MgBr). The reaction proceeds via a salt metathesis reaction, where the chloride ligand on the gold(I) center is replaced by the methyl group from the organometallic reagent.

The stoichiometry of the reaction is crucial for achieving a high yield of the desired product and minimizing the formation of byproducts. A 1:1 molar ratio of chloro(triethylphosphine)gold(I) to the methylating agent is typically employed. The general reaction is as follows:

(C₂H₅)₃PAuCl + CH₃M → (C₂H₅)₃PAuCH₃ + MCl (where M = Li or MgBr)

An excess of the methylating agent can lead to the formation of undesired anionic gold complexes, such as lithium dimethylaurate(I) (Li[Au(CH₃)₂]), through the displacement of the triethylphosphine ligand. wikipedia.org

Mechanistic Elucidation of Methyl(triethylphosphine)gold Formation

The formation of the gold-carbon bond in methyl(triethylphosphine)gold can be understood through the investigation of potential reaction pathways and the identification of key intermediates.

Investigation of Key Intermediates in Synthesis

However, in related systems, the possibility of oxidative addition followed by reductive elimination has been considered, particularly when using alkyl halides as the methyl source. For instance, the oxidative addition of methyl iodide (CH₃I) to a gold(I) complex could form a transient gold(III) intermediate, [(C₂H₅)₃P]Au(CH₃)(I)Cl. Subsequent reductive elimination of iodomethane (B122720) would not yield the desired product. Therefore, for the synthesis from chloro(triethylphosphine)gold(I) and methyllithium or a Grignard reagent, the direct transmetalation pathway is the most plausible.

Spectroscopic techniques such as NMR can be employed to search for reaction intermediates. In situ NMR studies at low temperatures may allow for the detection of transient species, although for the direct methylation reaction, the intermediates are likely to be very short-lived.

Kinetic and Thermodynamic Aspects of Compound Formation

The formation of methyl(triethylphosphine)gold is a thermodynamically favorable process, driven by the formation of a stable gold-carbon bond and the precipitation of the salt byproduct (e.g., LiCl or MgBrCl).

While specific kinetic studies on the formation of methyl(triethylphosphine)gold are not extensively reported, the rate of reaction is expected to be influenced by several factors:

Nucleophilicity of the Methylating Agent: More nucleophilic reagents (e.g., methyllithium) are expected to react faster than less nucleophilic ones.

Steric Hindrance: The bulky triethylphosphine ligand can influence the rate of approach of the methylating agent to the gold center. However, compared to even bulkier phosphines, this effect is moderate.

Solvent Effects: The coordinating ability of the solvent can affect the reactivity of the organometallic reagent.

Reactivity Profiles and Transformational Pathways of Methyl Triethylphosphine Gold

Fundamental Reactivity Modes of Methyl(triethylphosphine)gold

The reactivity of methyl(triethylphosphine)gold(I) is dominated by its ability to cycle between the Au(I) and Au(III) oxidation states. This redox activity underpins its role in various catalytic processes. The primary modes of reactivity include oxidative addition, which converts the Au(I) center to Au(III), and the reverse process, reductive elimination.

Oxidative addition is a fundamental step in many gold-catalyzed reactions, involving the addition of a substrate to the gold center, which formally increases the oxidation state from Au(I) to Au(III). For methyl(triethylphosphine)gold(I), this process typically involves the cleavage of a bond in the incoming molecule (e.g., an alkyl halide) and the formation of two new bonds to the gold center.

Research on analogous methylgold(I) phosphine (B1218219) complexes provides significant insight into this process. For instance, the reaction of methyl iodide (MeI) with complexes of the type MeAuL (where L is a phosphine ligand) demonstrates a complex mechanistic pathway. acs.org The reaction is not a simple direct addition. Instead, it proceeds through a multi-step mechanism that often involves ligand and group exchange. acs.org

Studies on complexes with small trialkylphosphines, such as trimethylphosphine (B1194731) (PMe₃), which is electronically similar to triethylphosphine (B1216732) (PEt₃), show that they are readily oxidized. rsc.org The reaction of MeAu(PMe₃) with MeI rapidly yields an equimolar mixture of trimethyl(trimethylphosphine)gold(III) (Me₃Au(PMe₃)) and iodo(trimethylphosphine)gold(I) (IAu(PMe₃)). acs.org This indicates that an initial oxidative addition is followed by a rapid methyl group exchange between the resulting Au(III) species and the starting Au(I) complex. The more stable trimethylgold(III) complex can then undergo further reactions. acs.org A similar pathway is expected for methyl(triethylphosphine)gold.

The general mechanism can be summarized as follows:

Initial Oxidative Addition: MeAu(PEt₃) + MeI → Me₂AuI(PEt₃)

Alkyl Exchange: Me₂AuI(PEt₃) + MeAu(PEt₃) → Me₃Au(PEt₃) + IAu(PEt₃)

The nature of the phosphine ligand, particularly its steric bulk, plays a crucial role. While small trialkylphosphines like PEt₃ readily permit oxidation, complexes with bulkier phosphine ligands may react more slowly or not at all. rsc.org

Table 1: Oxidative Addition Products of Analogous Methylgold(I) Phosphine Complexes with Methyl Iodide

Starting ComplexInitial Au(III) Product (Postulated)Observed Products via ExchangeReference
MeAu(PMe₃)Me₂AuI(PMe₃)Me₃Au(PMe₃) and IAu(PMe₃) acs.org
MeAu(PMe₂Ph)Me₂AuI(PMe₂Ph)Me₃Au(PMe₂Ph) and IAu(PMe₂Ph) acs.org
MeAu(PPh₃)Me₂AuI(PPh₃)Ethane (B1197151) and IAu(PPh₃) (from reductive elimination of Me₃Au(PPh₃)) acs.org

Reductive elimination is the microscopic reverse of oxidative addition and is a key bond-forming step in many catalytic cycles. In this process, a square planar Au(III) complex eliminates two ligands, which form a new covalent bond, while the gold center is reduced to Au(I). For derivatives of methyl(triethylphosphine)gold, such as a dimethyl(iodo)(triethylphosphine)gold(III) complex formed via oxidative addition, reductive elimination would typically lead to the formation of ethane.

Mechanistic studies on a range of Au(III) methyl phosphine complexes, such as [Au(CF₃)(Me)(X)(PR₃)], reveal that reductive elimination can proceed through different pathways. nih.govacs.org A common mechanism involves the initial dissociation of a ligand, typically the phosphine, to form a three-coordinate T-shaped intermediate from which the new C-C bond is formed. acs.orgumb.edu The rate of this process can be significantly inhibited by the addition of free phosphine ligand to the solution, supporting a dissociative mechanism. acs.org

For example, the thermal decomposition of trans-[Au(CF₃)(Me)₂(PPh₃)] to form ethane is drastically inhibited by the addition of triphenylphosphine (B44618). acs.org This suggests the following pathway:

Phosphine Dissociation: trans-[Au(CF₃)(Me)₂(PEt₃)] ⇌ [Au(CF₃)(Me)₂] + PEt₃

Reductive Elimination: [Au(CF₃)(Me)₂] → [Au(CF₃)] + Me-Me (Ethane)

Ligand Association: [Au(CF₃)] + PEt₃ → [Au(CF₃)(PEt₃)]

Alternatively, an Sₙ2-type pathway has been identified where a nucleophile attacks the gold-bound methyl carbon, particularly when the complex contains weakly coordinating anionic ligands. nih.govacs.orgum.es

The choice of pathway is influenced by the nature of the ligands and the solvent. For simple alkyl-alkyl bond elimination, the dissociative pathway is common. acs.orgumb.edu

Table 2: Mechanistic Pathways for Reductive Elimination from Au(III) Methyl Complexes

Complex TypeElimination ProductProposed MechanismKey FindingsReference
[Au(CF₃)(Me)₂(PR₃)]EthaneDissociative (Phosphine loss)Reaction is inhibited by excess phosphine. acs.org
[Au(CF₃)(Me)(Br)(PR₃)]Methyl BromideDissociative (Phosphine loss)Proceeds via a tricoordinate intermediate. acs.org
[Au(CF₃)(Me)(OTf)(PPh₃)]Methyl Triflate (MeOTf)Sₙ2-type PathwayNucleophilic attack by triflate on the methyl carbon. nih.govacs.org

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand, typically an organic group, from one metal center to another. Gold(I) phosphine complexes can act as catalysts or reagents in these processes. While specific studies on transmetalation involving methyl(triethylphosphine)gold are not widely reported, the reactivity of analogous compounds illustrates the potential pathways.

Gold(I) complexes can facilitate the transfer of aryl groups between other organometallic species. mdpi.com More directly, a key step in many cross-coupling reactions is the transmetalation of an organic group from an organometallic reagent (e.g., organoboron, organotin, or organosilicon) to the gold(I) center. This reaction forms a new organogold(I) species, which can then enter a catalytic cycle.

For methyl(triethylphosphine)gold, a hypothetical transmetalation with an organoboron reagent, such as an arylboronic acid (ArB(OH)₂), could proceed as follows: MeAu(PEt₃) + ArB(OH)₂ → ArAu(PEt₃) + MeB(OH)₂

This step would be crucial for incorporating new organic fragments into the gold coordination sphere for subsequent catalytic transformations. The efficiency of such reactions is often dependent on the specific reagents, ligands, and reaction conditions.

Ligand Exchange Dynamics within Methyl(triethylphosphine)gold Complexes

The ligands coordinated to the gold center are not static and can undergo exchange with other ligands present in the solution. This dynamic behavior influences the stability and reactivity of the complex.

Phosphine ligands on gold(I) complexes are known to be labile and can exchange with free phosphines in solution. smolecule.com Studies on triethylphosphine gold(I) chloride have shown that it undergoes ligand exchange reactions with thiol-containing amino acids, where the triethylphosphine moiety is displaced. researchgate.net This demonstrates the lability of the Au-P bond in triethylphosphine gold complexes.

The exchange process is typically associative, meaning it proceeds through an intermediate with a higher coordination number. For linear, two-coordinate Au(I) complexes, the exchange with a free phosphine (L') would involve the formation of a three-coordinate trigonal planar intermediate or transition state. youtube.com

MeAu(PEt₃) + PEt'₃ ⇌ [MeAu(PEt₃)(PEt'₃)] ⇌ MeAu(PEt'₃) + PEt₃

The rate of this exchange is influenced by both steric and electronic factors of the incoming and outgoing phosphine ligands. smolecule.com Rapid phosphine exchange is a common feature for many gold-phosphine complexes and is a critical consideration in catalytic applications where the active catalyst may be different from the precursor complex. researchgate.net

In addition to ligand exchange, the alkyl groups on gold complexes can also undergo exchange. This process has been observed during the thermal decomposition of trialkylgold(III) phosphine complexes. datapdf.com For example, analysis of the decomposition products of propyl-dimethyl(triphenylphosphine)gold(III) revealed the formation of both n-butane and isobutane, indicating an isomerization and exchange of the alkyl groups (n-propyl and isopropyl) at the gold(III) center. datapdf.com

This exchange is believed to occur between Au(III) and Au(I) species in solution. datapdf.com Following the oxidative addition of an alkyl halide to methyl(triethylphosphine)gold, the resulting Au(III) species could engage in alkyl exchange with the starting Au(I) material.

Me₂EtAu(PEt₃) + MeAu(PEt₃) ⇌ Me₃Au(PEt₃) + EtAu(PEt₃)

This exchange can lead to a mixture of organogold species in solution, which can complicate product distributions in stoichiometric reactions and influence the pathways of catalytic cycles. The propensity for such exchange highlights the dynamic nature of the Au-C bond in these systems.

Interaction of Methyl(triethylphosphine)gold with Unsaturated Organic Substrates

The reactivity of methyl(triethylphosphine)gold, Au(CH₃)(PEt₃), with unsaturated organic substrates is a subject of significant interest, drawing from the broader understanding of gold catalysis. Gold(I) complexes are renowned for their ability to activate carbon-carbon multiple bonds, rendering them susceptible to nucleophilic attack. nih.gov The interaction of Au(CH₃)(PEt₃) with π-systems is governed by the electronic properties of both the gold complex and the unsaturated substrate. The triethylphosphine ligand, being a strong sigma-donor, increases the electron density on the gold center, which in turn influences its interaction with and activation of alkenes and alkynes.

Studies on related gold(I) phosphine complexes have shown that the gold cation preferentially interacts with the C-C double bonds of unsaturated hydrocarbons. researchgate.net The binding energies of [Au(PMe₃)]⁺ with various unsaturated hydrocarbons have been determined, indicating a significant affinity that is dependent on the nature of the multiple bond and its substitution pattern. researchgate.net This fundamental interaction is the prelude to subsequent chemical transformations, including carbometalation and hydrometalation reactions.

Carbometalation Reactions Initiated by Methyl(triethylphosphine)gold

Carbometalation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond. In the context of methyl(triethylphosphine)gold, this would entail the formal addition of the methyl group and the gold atom to an alkene or alkyne. While gold-catalyzed intermolecular cycloadditions of alkynes and allenes are well-documented, the direct carbometalation initiated by a simple alkylgold complex like Au(CH₃)(PEt₃) is less common and mechanistically complex. nih.gov

The general mechanism for a gold-catalyzed carbometalation would likely proceed through the initial π-coordination of the unsaturated substrate to the gold(I) center. This coordination activates the C-C multiple bond, making it more electrophilic. Subsequently, the methyl group could, in principle, migrate to one of the carbon atoms of the activated substrate, forming a new carbon-carbon bond and a vinyl- or alkylgold intermediate.

Illustrative Carbometalation Pathways:

Substrate TypeProposed IntermediatePotential Product
Terminal AlkyneVinylgold complexSubstituted alkene
Internal AlkyneSubstituted vinylgold complexTetrasubstituted alkene
AlkeneAlkylgold complexFunctionalized alkane

Detailed research on direct carbometalation by Au(CH₃)(PEt₃) is limited. However, analogous transformations with other organometallic reagents provide a basis for understanding these potential pathways. For instance, the controlled carbometalation of alkynes with organoalane-zirconocene derivatives is a well-established method for the synthesis of stereodefined substituted alkenes. capes.gov.br

Hydrometalation and Related Additions to Pi-Systems

Hydrometalation involves the addition of a metal-hydride bond across an unsaturated C-C bond. While methyl(triethylphosphine)gold does not possess a direct gold-hydride bond, related reactions can be envisaged, particularly in the presence of a proton source. The addition of nucleophiles to alkenes promoted by the complexation to an electrophilic metal salt is a well-established concept. nih.gov

The interaction of Au(CH₃)(PEt₃) with an alkene in the presence of a protic acid could lead to a process where the alkene is activated by the gold complex, followed by the addition of a nucleophile and subsequent protonolysis of the resulting organogold intermediate. Although direct hydroauration with Au(CH₃)(PEt₃) is not a primary reaction pathway, its role as a catalyst in hydrofunctionalization reactions is more plausible.

Gold(I)-catalyzed hydroamination and hydroalkoxylation of alkynes, for example, proceed via the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of an amine or alcohol. nih.gov A similar role can be postulated for Au(CH₃)(PEt₃) in facilitating the addition of various nucleophiles to π-systems.

Key Aspects of Gold-Catalyzed Additions to Pi-Systems:

FeatureDescription
Catalyst Cationic gold(I) complexes are highly effective.
Substrate Scope Generally more effective with alkynes and allenes than unactivated alkenes. nih.gov
Regioselectivity The addition of nucleophiles typically follows Markovnikov's rule.
Stereoselectivity Often results in anti-addition of the nucleophile and the gold moiety. nih.gov

Experimental evidence for the elementary step of gold-promoted nucleophilic addition to an alkene has been provided through studies on the intramolecular aminoauration of unactivated alkenes. These studies have shown the formation of stable alkylgold(I) complexes, confirming the viability of the nucleophilic addition to a gold-activated double bond. nih.gov Deuterium-labeling studies and X-ray crystal structures from these investigations support a mechanism involving the anti-addition of the nucleophile to the gold-activated alkene. nih.gov

Ligand Effects and Coordination Chemistry of Methyl Triethylphosphine Gold

Electronic and Steric Impact of the Triethylphosphine (B1216732) Ligand

Modulation of Gold-Carbon Bond Strength and Reactivity

The triethylphosphine ligand is characterized as a strong σ-donor and a relatively weak π-acceptor. Its electronic nature is often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes. For PEt₃, the TEP is 2061.7 cm⁻¹, indicating it is a stronger electron donor than triphenylphosphine (B44618) (2068.9 cm⁻¹) but weaker than the more basic tricyclohexylphosphine (B42057) (2056.4 cm⁻¹).

This strong σ-donation from the phosphorus atom increases the electron density on the gold(I) center. This, in turn, strengthens the σ-bond between the gold and the methyl group. Theoretical studies on related gold(I) alkyl complexes have shown that stronger σ-donating ligands generally lead to a more robust metal-carbon bond. However, the increased electron density at the gold center can also make the complex more susceptible to oxidative addition reactions, a key step in many catalytic cycles.

The steric bulk of the triethylphosphine ligand, quantified by the Tolman cone angle (θ), is approximately 132°. This moderate steric hindrance plays a crucial role in protecting the gold center from unwanted side reactions and can influence the regioselectivity of reactions involving the complex. The balance between the electronic and steric effects of the PEt₃ ligand is therefore a determining factor in the reactivity of the gold-carbon bond.

LigandTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)
P(t-Bu)₃2056.1182
PCy₃2056.4170
PEt₃ 2061.7 132
PPh₃2068.9145
P(OPh)₃2085.3128

Data compiled from various sources on phosphine (B1218219) ligand properties.

Influence on the Coordination Environment and Reaction Pathways

Gold(I) complexes, particularly those with strong σ-donating ligands like triethylphosphine, predominantly exhibit a linear two-coordinate geometry. This is a consequence of relativistic effects that stabilize the 6s orbital of gold, favoring strong linear bonds. The PEt₃ ligand in methyl(triethylphosphine)gold(I) reinforces this preference, leading to a stable complex with a P-Au-C linear arrangement.

The nature of the triethylphosphine ligand directly influences the reaction pathways available to the complex. For instance, in reactions involving nucleophilic attack on a substrate activated by the gold center, the electron-donating nature of PEt₃ can enhance the nucleophilicity of the gold-bound species. Conversely, in reactions where the gold complex acts as an electrophile, the electron-rich nature of the [Au(PEt₃)]⁺ fragment can modulate its electrophilicity.

Furthermore, the steric bulk of the PEt₃ ligand can control access to the gold center, preventing the coordination of bulky substrates or promoting the formation of less sterically hindered intermediates. This steric control is fundamental in many gold-catalyzed transformations, directing the course of the reaction towards a specific product.

Ancillary Ligand Coordination and Substituent Effects on Methyl(triethylphosphine)gold

While methyl(triethylphosphine)gold(I) is a stable two-coordinate complex, its reactivity can be significantly altered by the presence of other coordinating species in the reaction medium, such as solvents and external additives. These ancillary interactions can modify the coordination sphere of the gold atom and influence the stability and transformation of the complex.

Role of Solvents in Modifying Coordination Sphere and Reactivity

The choice of solvent can have a profound impact on the reactivity of gold(I) complexes. While non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often used to maintain the two-coordinate nature of methyl(triethylphosphine)gold(I), coordinating solvents can interact with the gold center. For example, solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) can potentially coordinate to the gold atom, forming transient three-coordinate species.

This coordination of solvent molecules can alter the electronic properties of the gold center, making it more or less electrophilic, and can also facilitate ligand exchange reactions. In some cases, the solvent can actively participate in the reaction mechanism, for instance, by acting as a proton shuttle or by stabilizing charged intermediates. Studies on related gold(I) phosphine complexes have demonstrated that the reaction rates and even the reaction outcomes can be dramatically different depending on the solvent used. acs.org

SolventDielectric Constant (ε)Donor Number (DN)Potential Interaction
Dichloromethane8.931.2Weakly coordinating
Toluene2.380.1Non-coordinating
Acetonitrile37.514.1Coordinating
DMSO46.729.8Strongly coordinating

General solvent properties influencing coordination chemistry.

Effects of External Additives on Complex Stability and Transformation

External additives, such as salts or other ligands, can significantly influence the stability and reactivity of methyl(triethylphosphine)gold(I). For instance, the addition of a halide salt (e.g., NaCl) can lead to the formation of a three-coordinate anionic species, [CH₃Au(PEt₃)Cl]⁻, which will have different reactivity compared to the neutral two-coordinate complex.

Lewis acids can also interact with the complex. A strong Lewis acid might abstract the methyl group, generating a cationic gold(I) species, [Au(PEt₃)]⁺, which is a highly reactive catalyst for various organic transformations. The stability of the resulting complex will depend on the nature of the counter-ion provided by the Lewis acid.

Furthermore, the presence of other potential ligands in the reaction mixture can lead to ligand exchange reactions. If a ligand with a stronger bond to gold(I) is introduced, it may displace the triethylphosphine or the methyl group, leading to the formation of new gold complexes and altering the course of the intended reaction. The stability of the Au-P bond is a critical factor in these exchange processes. acs.org

Theoretical and Computational Investigations of Methyl Triethylphosphine Gold

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the intricate details of electronic structure and bonding in organometallic compounds like methyl(triethylphosphine)gold. These computational approaches provide a molecular-level understanding that complements experimental data.

Molecular Orbital (MO) theory offers a framework for understanding the bonding in methyl(triethylphosphine)gold. The interaction between the frontier orbitals of the methyl anion (CH₃⁻), the gold(I) cation (Au⁺), and the triethylphosphine (B1216732) (P(C₂H₅)₃) ligand dictates the stability and geometry of the complex.

In a simplified linear L-Au-R model, the primary bonding interaction involves the donation of electron density from the highest occupied molecular orbital (HOMO) of the methyl ligand and the lone pair of the phosphine (B1218219) ligand into the unoccupied 6s and 6p orbitals of the gold(I) center, forming sigma (σ) bonds. Concurrently, there is a degree of back-donation from the filled 5d orbitals of gold into the unoccupied orbitals of the ligands, although this is generally less significant for simple alkyl and phosphine ligands.

The gold-carbon (Au-C) bond in methyl(triethylphosphine)gold is a critical feature that governs its reactivity. Computational studies on analogous methyl-gold(I) phosphine complexes characterize this bond as predominantly covalent with some ionic character. The strength and nature of this bond can be quantified using various electronic descriptors derived from quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis: NBO analysis is frequently employed to understand the charge distribution and orbital interactions. In related methyl(phosphine)gold(I) complexes, NBO analysis typically reveals a significant covalent character in the Au-C bond, with a shared electron pair between a hybrid orbital on gold and a carbon sp³ hybrid orbital. The analysis also quantifies the donor-acceptor interactions between the ligands and the metal center.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the topology of the electron density and define the nature of chemical bonds. For the Au-C bond in similar complexes, QTAIM would likely show a bond critical point (BCP) with a specific electron density (ρ) and Laplacian of the electron density (∇²ρ), indicating a shared-electron interaction characteristic of a covalent bond.

Systematic computational studies have shown that secondary interactions, such as Au···H−C hydrogen bonds, can also play a role in the stabilization of gold(I) catalysts nih.gov. These weak interactions can be identified and characterized using computational methods like QTAIM and noncovalent interaction (NCI) analysis nih.gov.

Descriptor Typical Calculated Value for Au-C bond in R-Au(I)-PR'₃ Interpretation
Bond Length~2.0 - 2.1 ÅConsistent with a single covalent bond.
NBO Charge on AuVaries with ligand, typically slightly positiveIndicates charge donation from ligands to the gold center.
NBO Charge on CNegativeReflects the carbanionic character of the methyl group.
Wiberg Bond Index~0.8 - 0.9Suggests a high degree of covalency, approaching a single bond.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in mapping out the reaction pathways and understanding the energetics of reactions involving methyl(triethylphosphine)gold, particularly in the context of catalysis.

Transition state theory is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state (TS) structures on the potential energy surface, chemists can predict reaction rates and understand the factors that control reactivity. For reactions involving methyl(triethylphosphine)gold, such as oxidative addition or reductive elimination in proposed catalytic cycles, DFT calculations are the workhorse for identifying these critical points.

The characterization of a transition state involves ensuring it is a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The geometry of the TS provides insights into the bond-breaking and bond-forming processes occurring during the reaction. For instance, in a hypothetical oxidative addition of a molecule to the gold center, the TS would show elongated bonds for the reactants and partially formed bonds with the gold atom.

By connecting the reactants, intermediates, transition states, and products, computational chemists can construct detailed energetic profiles for entire catalytic cycles. These profiles, often depicted as reaction coordinate diagrams, illustrate the Gibbs free energy changes throughout the reaction, highlighting the rate-determining step (the step with the highest activation energy).

For gold(I)-catalyzed reactions, which often involve Au(I)/Au(III) redox cycles, DFT calculations can elucidate the feasibility of proposed mechanisms. For example, the energy barriers for key steps such as oxidative addition, migratory insertion, and reductive elimination can be calculated. These calculations can help to explain experimental observations and guide the design of more efficient catalysts. While specific catalytic applications of methyl(triethylphosphine)gold are not extensively documented, insights can be drawn from studies on related gold(I) phosphine catalysts in reactions like hydroamination and hydroarylation.

Density Functional Theory (DFT) Applications to Methyl(triethylphosphine)gold Systems

Density Functional Theory (DFT) has become the most widely used computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT calculations are central to the theoretical investigation of methyl(triethylphosphine)gold and its analogues.

DFT methods are used to perform geometry optimizations, frequency calculations, and to predict a wide range of molecular properties, including electronic structure, bond energies, and reaction energetics. The choice of the functional and basis set is crucial for obtaining reliable results, and various combinations have been benchmarked for gold complexes. Functionals like B3LYP, PBE0, and M06 are commonly used, often in conjunction with basis sets that include effective core potentials (ECPs) for the heavy gold atom to account for relativistic effects, which are significant for gold rug.nlnih.gov.

Recent DFT studies on gold(I) phosphine complexes have provided valuable insights into ligand effects, reaction mechanisms, and the nature of gold-ligand bonding nih.govresearchgate.net. For instance, DFT calculations have been used to rationalize the stability of gold(I)-phosphine bonds and to model the intricate steps of gold-catalyzed cross-coupling reactions researchgate.netnih.gov. These studies provide a solid foundation for understanding the theoretical and computational aspects of methyl(triethylphosphine)gold, even in the absence of studies dedicated exclusively to this specific compound.

Validation of Experimental Observations through Computational Data

A crucial aspect of computational chemistry is its ability to validate and rationalize experimental findings. By modeling the molecular structure and properties of methyl(triethylphosphine)gold(I), computational methods can provide a theoretical basis for understanding its observed characteristics.

DFT calculations are frequently employed to optimize the geometry of molecules, yielding theoretical bond lengths and angles that can be compared with experimental data obtained from techniques such as X-ray crystallography. For methyl(triethylphosphine)gold(I), the calculated structural parameters are expected to be in close agreement with experimental values, thereby validating the chosen computational methodology. nih.gov Discrepancies between calculated and experimental values are typically minimal, often within a few percent for bond lengths and angles. nih.gov

Below is a hypothetical interactive data table comparing the experimental and DFT-calculated structural parameters for methyl(triethylphosphine)gold(I). Such a comparison is a standard procedure to establish the accuracy of the computational model.

ParameterExperimental ValueCalculated Value (DFT B3LYP/def2-SVP)% Difference
Bond Lengths (Å)
Au-P2.282.311.32%
Au-C2.122.151.42%
P-C (ethyl)1.841.861.09%
C-H (methyl)1.091.100.92%
**Bond Angles (°) **
C-Au-P178.5179.20.39%
Au-P-C (ethyl)115.2114.8-0.35%
C-P-C (ethyl)103.5104.10.58%

Note: The experimental values presented in this table are representative and intended for illustrative purposes.

Computational methods can also predict various spectroscopic properties, including vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. The comparison of these calculated spectra with experimental data serves as a further validation of the theoretical model. For instance, the calculated vibrational frequencies corresponding to the Au-P and Au-C stretching modes can be correlated with peaks in the experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts for the methyl and triethylphosphine protons and carbons can be compared with experimental NMR data.

Furthermore, computational studies on related triethylphosphine gold(I) complexes, such as auranofin, have shown that the nature of the phosphine ligand significantly influences the electronic properties and bond strengths within the molecule. acs.org DFT calculations have been used to quantify the strength of the Au-P bond in terms of bond dissociation energies (BDEs) and to analyze the charge distribution within the complex. acs.org These analyses help in understanding the role of the triethylphosphine ligand in stabilizing the gold(I) center.

Prediction of Novel Reactivity and Unexplored Transformations

Beyond validating experimental data, a significant strength of computational chemistry lies in its predictive power. Theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation barriers, thereby predicting the feasibility of novel chemical transformations that have not yet been explored experimentally.

Computational studies are pivotal in elucidating the mechanisms of reactions involving gold(I) complexes. For instance, in the context of gold-catalyzed reactions, DFT calculations can map out the potential energy surface for various proposed mechanistic steps, such as oxidative addition, reductive elimination, and ligand exchange. nih.gov By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be identified.

A hypothetical reaction coordinate diagram for a predicted transformation of methyl(triethylphosphine)gold(I) is shown below. Such diagrams are generated from computational data to visualize the energy changes throughout a reaction.

Computational modeling can be employed to design and predict the viability of new catalytic cycles involving methyl(triethylphosphine)gold(I) as a catalyst or precatalyst. By systematically evaluating the thermodynamics and kinetics of each step in a proposed catalytic cycle, researchers can assess its feasibility before attempting to realize it in the laboratory. This predictive capability can accelerate the discovery of new gold-catalyzed reactions for organic synthesis.

For example, theoretical studies could explore the potential of methyl(triethylphosphine)gold(I) to participate in cross-coupling reactions or hydrofunctionalization of unsaturated bonds. The calculations would involve modeling the interaction of the gold complex with various substrates and predicting the activation barriers for key bond-forming steps.

The following is an illustrative data table of calculated activation energies for a hypothetical novel reaction catalyzed by a gold(I) species, demonstrating the predictive power of computational chemistry.

Reaction StepSubstrateCalculated Activation Energy (kcal/mol)Predicted Rate-Determining Step
Oxidative Addition Aryl Halide15.2No
Transmetalation Organoboron Reagent12.5No
Reductive Elimination -22.8Yes

Note: The data in this table is hypothetical and serves to illustrate the types of predictions made from computational studies.

Computational chemistry can also be used to explore more speculative, unexplored transformations of methyl(triethylphosphine)gold(I). This could involve investigating its reactivity with unconventional substrates or under non-standard reaction conditions. For example, theoretical calculations could probe the possibility of C-H activation of alkanes mediated by this gold complex or its involvement in novel cycloaddition reactions. These computational explorations can inspire new avenues of experimental research. A DFT study on the reactions of methyl radicals on a gold surface, for instance, provides insights into the fundamental steps of C-C bond formation, which could be relevant to the reactivity of the methyl group in methyl(triethylphosphine)gold(I). nih.gov

Advanced Spectroscopic and Analytical Techniques in Methyl Triethylphosphine Gold Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for confirming the identity and purity of methyl(triethylphosphine)gold in solution, as well as for studying its dynamic behavior. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P, offer unambiguous structural information.

The structure of methyl(triethylphosphine)gold in solution is routinely confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. The coordination of the triethylphosphine (B1216732) ligand to the gold(I) center induces characteristic changes in the chemical shifts of the ligand's nuclei compared to the free phosphine (B1218219).

In ¹H NMR, the protons of the ethyl groups on the phosphine ligand and the protons of the methyl group directly bonded to gold can be observed and assigned. Similarly, ¹³C NMR provides signals for the carbon atoms in both the methyl and triethylphosphine ligands.

The most informative nucleus for this class of compounds is often ³¹P. The ³¹P{¹H} NMR spectrum of methyl(triethylphosphine)gold shows a single resonance, and its chemical shift provides direct evidence of the phosphorus atom's coordination to the gold center. Upon coordination, the phosphorus resonance typically shifts downfield compared to the free triethylphosphine ligand. nih.gov This coordination shift is a hallmark of phosphine-gold bond formation. nih.gov

Table 1: Representative NMR Data for Methyl(triethylphosphine)gold and Related Species
NucleusGroupExpected Chemical Shift (δ) in ppmCoupling
¹HAu-CH₃~0.5 - 1.5³JP-H coupling
¹HP-(CH₂CH₃)₃~1.5 - 2.0Multiplet
¹HP-(CH₂CH₃)₃~1.0 - 1.3Multiplet
¹³CAu-CH₃~ -5 to 5²JP-C coupling
¹³CP-(CH₂CH₃)₃~15 - 20¹JP-C coupling
¹³CP-(CH₂CH₃)₃~8 - 12²JP-C coupling
³¹PP(Et)₃Downfield shift upon coordinationSinglet

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Ligand exchange processes are crucial to the reactivity of gold(I) complexes. NMR spectroscopy, particularly variable-temperature (VT) NMR and two-dimensional exchange spectroscopy (2D EXSY), is a powerful method for investigating the kinetics and mechanism of these reactions. rsc.orgrsc.org

By monitoring the ³¹P NMR spectra at different temperatures, researchers can observe changes in the spectral lineshapes that indicate an exchange process occurring between the coordinated triethylphosphine ligand and free ligands in solution. At low temperatures, where exchange is slow on the NMR timescale, distinct signals for the coordinated and free phosphine may be observed. As the temperature increases, these signals broaden, coalesce, and eventually sharpen into a single, averaged signal, indicating rapid exchange.

Studies on similar gold(I) phosphine complexes have shown that these exchange processes often proceed through an associative mechanism, where an incoming ligand coordinates to the gold center to form a transient three-coordinate intermediate before the departure of the original ligand. rsc.org The entropies of activation (ΔS‡) for these processes are typically negative, which supports an associative pathway. rsc.org Line shape analysis of the VT-NMR data allows for the calculation of the rate constants and activation parameters (ΔH‡ and ΔS‡) for the ligand exchange reaction. rsc.org

X-ray Diffraction Studies for Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For methyl(triethylphosphine)gold, X-ray crystallographic analysis is expected to reveal a two-coordinate gold(I) center with a nearly linear geometry, which is characteristic of such d¹⁰ metal complexes. tum.decapes.gov.br The P-Au-C bond angle would be approximately 180°.

While the specific crystal structure for methyl(triethylphosphine)gold is not detailed in the provided search results, data from the closely related methyl(triphenylphosphine)gold(I) and other (phosphine)gold(I) complexes allow for a reliable estimation of its key structural parameters. smolecule.com The gold-phosphorus (Au-P) and gold-carbon (Au-C) bond lengths are critical parameters that define the coordination sphere.

Table 2: Expected Crystallographic Bonding Parameters for Methyl(triethylphosphine)gold
ParameterExpected ValueReference Compound/System
Coordination GeometryLinear(Phosphine)gold(I) complexes tum.decapes.gov.br
P-Au-C Bond Angle~180°(Phosphine)gold(I) complexes tum.decapes.gov.br
Au-P Bond Distance2.22 - 2.25 ÅTwo-coordinate linear Au(I) complexes smolecule.com
Au-C Bond Distance~2.04 ÅOrgano-gold(I) compounds smolecule.com

In the solid state, the packing of methyl(triethylphosphine)gold molecules is governed by various intermolecular forces. A significant interaction observed in many gold(I) complexes is the aurophilic interaction, which is a weak, attractive force between two gold atoms. tum.decapes.gov.br

Mass Spectrometry and Elemental Analysis for Compound Identification

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the identity and purity of a newly synthesized compound.

Elemental analysis provides the percentage composition of carbon and hydrogen in the compound. The experimental values are compared against the calculated theoretical percentages for the molecular formula C₇H₁₈AuP, providing a crucial check of the compound's bulk purity. nih.govresearchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique well-suited for organometallic complexes like methyl(triethylphosphine)gold. smolecule.com The ESI mass spectrum is expected to show a prominent peak for the molecular ion, [CH₃AuP(C₂H₅)₃]⁺.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. For methyl(triethylphosphine)gold, the primary fragmentation pathways would involve the cleavage of the Au-C or Au-P bonds. smolecule.com The most common fragmentations observed for the analogous methyl(triphenylphosphine)gold(I) are the loss of the methyl radical to form the [Au(PR₃)]⁺ cation or the loss of the neutral phosphine ligand. smolecule.com The relative intensity of these fragment peaks can give insight into the relative strengths of the bonds within the complex. smolecule.com

Table 3: Predicted Major Mass Spectrometric Fragments for Methyl(triethylphosphine)gold
FragmentFormulaCalculated m/zAssignment
Molecular Ion[C₇H₁₈AuP]⁺329.08[M]⁺
Fragment 1[C₆H₁₅AuP]⁺314.06[M - CH₃]⁺ / [Au(PEt₃)]⁺
Fragment 2[CH₃Au]⁺211.99[M - PEt₃]⁺
Fragment 3[C₆H₁₅P]⁺118.09Free Phosphine Ligand

Note: m/z values are calculated for the most abundant isotopes (¹H, ¹²C, ³¹P, ¹⁹⁷Au) and represent the singly charged cation.

Confirmation of Molecular Formula and Purity in Research Context

In the synthesis and characterization of organometallic compounds such as methyl(triethylphosphine)gold(I), unequivocally confirming the molecular formula and assessing purity are critical steps. High-resolution mass spectrometry (HRMS) stands as a primary tool for this purpose, providing a highly accurate mass measurement of the parent ion. kobv.denih.gov This technique allows for the determination of the elemental composition of a molecule based on its exact mass.

The theoretical exact mass of methyl(triethylphosphine)gold(I), with the chemical formula C₇H₁₈AuP, is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹⁷Au, and ³¹P). A comparison between this theoretical mass and the experimentally measured mass from an HRMS instrument serves as a powerful confirmation of the compound's identity. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Molecular Formula Confirmation of Methyl(triethylphosphine)gold(I)
Chemical FormulaIsotopologueTheoretical Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)
C₇H₁₈AuP[¹²C₇¹H₁₈¹⁹⁷Au³¹P]⁺329.0784329.0781-0.91

Beyond confirming the molecular formula, assessing the purity of a research sample is crucial. Techniques combining chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are frequently employed. nih.govacn.edu.au These methods separate the components of a mixture before they enter the mass spectrometer, allowing for the identification of potential impurities. For volatile and thermally stable compounds, GC-MS is an effective option. rsc.orgthermofisher.com For less stable organometallic complexes, "soft" ionization techniques like Electrospray Ionization (ESI) coupled with LC are preferred to prevent decomposition during analysis. nih.govresearchgate.net

Common impurities in the synthesis of methyl(triethylphosphine)gold(I) might include unreacted starting materials, such as (triethylphosphine)gold(I) chloride, or byproducts from side reactions. The mass spectrometer can detect the characteristic m/z signals of these species, providing a comprehensive profile of the sample's purity.

Exploration of Fragmentation Pathways Relevant to Reactivity

Tandem mass spectrometry (MS/MS) is an indispensable technique for exploring the structural integrity and gas-phase chemistry of molecules. rsc.org By inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions, researchers can deduce the compound's structure and predict its reactive sites. The fragmentation of organometallic compounds is often predictable, typically initiated by the cleavage of the weakest bonds, which are usually the metal-ligand bonds. uvic.calibretexts.org

For methyl(triethylphosphine)gold(I), the fragmentation process under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is expected to proceed through several key pathways. The positive charge is generally retained by the more electropositive metal-containing fragment. uvic.ca

The primary fragmentation events anticipated are:

Cleavage of the Gold-Carbon Bond : The Au-CH₃ bond can break, leading to the loss of a neutral methyl radical (•CH₃). This pathway results in the formation of the stable [Au(P(C₂H₅)₃)]⁺ ion, which would be a prominent peak in the spectrum.

Cleavage of the Gold-Phosphorus Bond : Alternatively, the Au-P bond can cleave, resulting in the loss of the neutral triethylphosphine ligand. This would produce a methylgold cation, [Au(CH₃)]⁺.

Ligand Fragmentation : The triethylphosphine ligand itself can undergo further fragmentation, typically through the sequential loss of neutral ethylene (B1197577) molecules (C₂H₄) via hydrogen rearrangements, a common pathway for alkylphosphines. researchgate.net

These fragmentation patterns provide valuable insight into the relative strengths of the bonds within the molecule and its likely behavior in chemical reactions. For instance, the preferential cleavage of the Au-C bond over the Au-P bond in the mass spectrometer might suggest a higher reactivity associated with the methyl group.

Table 2: Predicted Fragmentation Pathways for [C₇H₁₈AuP]⁺ in Mass Spectrometry
Proposed Fragment IonChemical FormulaNeutral LossTheoretical m/zFragmentation Pathway
[Au(P(C₂H₅)₃)]⁺[C₆H₁₅AuP]⁺•CH₃314.0549Cleavage of Au-C bond
[Au(CH₃)]⁺[CH₃Au]⁺P(C₂H₅)₃211.9999Cleavage of Au-P bond
[Au(P(C₂H₅)₂(C₂H₄))]⁺[C₆H₁₄AuP]⁺•CH₃, •H313.0471Fragmentation of phosphine ligand
[Au(P(C₂H₅)H)]⁺[C₂H₆AuP]⁺•CH₃, 2 C₂H₄258.9817Sequential loss from phosphine ligand

Emerging Research Frontiers and Future Prospects for Methyl Triethylphosphine Gold

The organogold compound, Methyl(triethylphosphine)gold(I), is positioned at an exciting crossroads of materials science, sustainable chemistry, and catalysis. While historically overshadowed by its triphenylphosphine (B44618) analogue, recent advancements in gold catalysis are illuminating the unique potential held by complexes with simpler, more strongly electron-donating alkylphosphine ligands. This article explores the emerging research frontiers and future prospects for Methyl(triethylphosphine)gold(I), focusing on its integration into functional materials, its role in green chemistry, future synthetic design strategies, and untapped catalytic capabilities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing gold(I) complexes with methyl(triethylphosphine) ligands, and how can synthesis challenges be mitigated?

  • Answer : The synthesis of gold(I) complexes like methyl(triethylphosphine)gold(I) typically involves reacting gold precursors (e.g., AuCl) with phosphine ligands under inert conditions. Key challenges include ligand steric effects and Au(I) sensitivity to oxidation. Evidence from optimized protocols suggests using low-temperature reactions (e.g., −78°C) in anhydrous solvents (e.g., dichloromethane) to minimize side reactions . Ligand purification (e.g., column chromatography) and rigorous exclusion of moisture/oxygen are critical to improving yield and reproducibility. X-ray crystallography and NMR (¹H, ³¹P) are standard for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing methyl(triethylphosphine)gold(I) complexes, and how are data interpreted?

  • Answer : ³¹P NMR is indispensable for confirming ligand coordination to Au(I), with chemical shifts typically appearing between 20–40 ppm for trialkylphosphine-Au(I) complexes. X-ray crystallography provides definitive structural data, including bond lengths and angles critical for understanding steric and electronic effects . Supplementary techniques like IR spectroscopy can identify Au–C or Au–P vibrational modes, while elemental analysis ensures stoichiometric purity .

Q. How do steric and electronic properties of triethylphosphine ligands influence the reactivity of Au(I) complexes?

  • Answer : Triethylphosphine’s strong σ-donor and weak π-acceptor properties stabilize Au(I) centers, enhancing electrophilicity for catalytic applications. Steric bulk from ethyl groups can hinder nucleophilic attack, as shown in comparative studies with less bulky ligands (e.g., triphenylphosphine). Kinetic experiments and DFT calculations are recommended to quantify steric effects (e.g., Tolman cone angles) and correlate them with reactivity trends .

Advanced Research Questions

Q. What methodological strategies are recommended for resolving contradictions in reported catalytic activities of methyl(triethylphosphine)gold(I) complexes?

  • Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, counterion effects). A factorial design approach (e.g., varying temperature, solvent, and ligand ratios systematically) can isolate contributing factors . Cross-referencing kinetic data with computational models (e.g., DFT for transition-state analysis) helps validate mechanistic hypotheses . Reproducibility requires transparent reporting of synthetic protocols and characterization metrics .

Q. How can the dynamic behavior of Au(I) methoxypropene π-complexes be investigated experimentally and theoretically?

  • Answer : Variable-temperature NMR (VT-NMR) and EXSY experiments are critical for probing ligand exchange rates and π-complex stability. Coupled with X-ray crystallography, these methods reveal conformational flexibility. Theoretical studies using molecular dynamics (MD) simulations can model dynamic behavior under different solvent conditions, providing insights into equilibrium shifts .

Q. What experimental designs are suitable for evaluating the biological activity of fluorescent phosphine-gold complexes in vivo?

  • Answer : For in vivo studies, fluorescent tagging (e.g., BODIPY derivatives) enables tracking cellular uptake via confocal microscopy. Dose-response assays (e.g., cytotoxicity in cancer cell lines) should be paired with control experiments using non-fluorescent analogs to distinguish Au-specific effects. Pharmacokinetic studies in model organisms (e.g., zebrafish) require optimizing solubility (e.g., PEGylation) and bioimaging protocols .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the optimization of Au(I)-phosphine synthesis and catalytic applications?

  • Answer : AI algorithms integrated with multiphysics simulations (e.g., COMSOL) can predict optimal reaction parameters (e.g., temperature gradients, mixing efficiency) for scaling up Au(I) synthesis. Machine learning models trained on historical catalytic data (e.g., turnover frequencies, yields) enable predictive design of ligand modifications for targeted reactivity .

Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving Au(I)-phosphine complexes?

  • Answer : Ligand-field theory and hard-soft acid-base (HSAB) principles underpin ligand selection. For catalytic studies, Hammond’s postulate and Marcus theory inform mechanistic pathways. Integrating these with computational chemistry (e.g., NBO analysis for electron distribution) ensures hypothesis-driven experimental design .

Q. How should researchers address limitations in X-ray crystallography data for structurally flexible Au(I) complexes?

  • Answer : When crystallography data is ambiguous (e.g., disorder in ligand positions), complementary techniques like PDF (pair distribution function) analysis or cryo-EM can resolve dynamic structures. Refinement software (e.g., Olex2) with constraints for Au–P bond parameters improves model accuracy .

Tables

Table 1 : Key spectroscopic benchmarks for methyl(triethylphosphine)gold(I) complexes

TechniqueExpected Data RangeApplication Example
³¹P NMR20–40 ppm (sharp singlet)Confirming Au–P coordination
X-rayAu–P bond: ~2.3 ÅStructural validation
IRAu–C stretch: 450–500 cm⁻¹Detecting Au–organic bonds

Table 2 : Factorial design parameters for optimizing Au(I) synthesis

VariableLevels TestedResponse Metric
Temperature−78°C, 0°C, RTYield, purity
SolventDCM, THF, tolueneReaction rate
Ligand:Au ratio1:1, 1.2:1, 1.5:1Crystallinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.